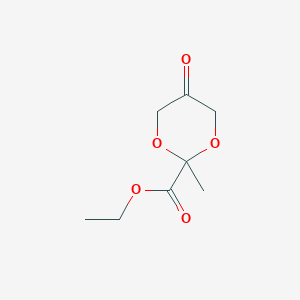

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate

Übersicht

Beschreibung

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is a chemical compound with the molecular formula C8H12O5 and a molecular weight of 188.18 g/mol . It is characterized by a dioxane ring structure, which is a six-membered ring containing two oxygen atoms. This compound is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate typically involves the reaction of ethyl acetoacetate with formaldehyde under acidic conditions. The reaction proceeds through a series of steps including aldol condensation and cyclization to form the dioxane ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Chemical Reactions

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate serves as a versatile reagent in organic synthesis. It is often utilized for the formation of complex molecules through reactions such as condensation and cyclization. The dioxane ring structure allows it to act as a protecting group for carbonyl functionalities, facilitating the selective transformation of other functional groups in multi-step syntheses .

Ketal Formation

The compound can be used to form ketals, which are important intermediates in organic synthesis. Ketals derived from dioxanes are commonly employed to protect carbonyl groups during various chemical reactions, enhancing the yield and selectivity of desired products .

Medicinal Chemistry

Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit potential biological activities. For instance, compounds with similar dioxane structures have been studied for their antimicrobial properties and can serve as lead compounds in drug discovery . The ability to modify the dioxane framework allows for the exploration of new therapeutic agents targeting various diseases.

Prodrug Development

The compound's structural characteristics make it suitable for developing prodrugs that can be converted into active pharmaceutical ingredients within the body. This property enhances bioavailability and reduces side effects associated with traditional drug formulations .

Material Science

Polymer Chemistry

this compound can be incorporated into polymer matrices to enhance material properties. Its reactivity with isocyanates allows for the synthesis of polyurethanes with improved mechanical strength and chemical resistance . These materials find applications in coatings, adhesives, and sealants.

Sustainable Materials

The compound's derivatives are being investigated for use in creating sustainable materials that are less toxic and more environmentally friendly compared to conventional options. The incorporation of bio-based feedstocks into polymer formulations is an area of active research .

Case Studies

Wirkmechanismus

The mechanism of action of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in its use as a building block in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: Similar in structure but contains an allyl group instead of an ethyl group.

1,3-Dioxane-5-carboxylic acid, 5-methyl-2-oxo-, 2-propen-1-yl ester: Another similar compound with a propenyl ester group.

Uniqueness

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is unique due to its specific ester group, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications where precise control over reactivity is required .

Biologische Aktivität

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique dioxane structure, which contributes to its biological properties. The molecular formula is , and it features a dioxane ring with carboxylate functionality that may play a crucial role in its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research has indicated that derivatives of dioxane compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted dioxanes can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Table 1: Antimicrobial Activity of Dioxane Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 2-methyl-5-oxo-1,3-dioxane | E. coli | 32 µg/mL |

| Ethyl 2-methyl-5-oxo-1,3-dioxane | S. aureus | 16 µg/mL |

| Ethyl 2-methyl-5-oxo-1,3-dioxane | Candida albicans | 64 µg/mL |

2. Anti-inflammatory Activity

Studies have demonstrated that ethyl 2-methyl-5-oxo-1,3-dioxane derivatives can modulate inflammatory responses. In vitro assays showed that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .

3. PPAR Agonistic Activity

Recent investigations into the structure-activity relationship (SAR) of dioxane derivatives revealed that some compounds can act as agonists for peroxisome proliferator-activated receptors (PPARs). Specifically, modifications to the phenyl ring enhance PPARα agonist activity, leading to beneficial effects on lipid metabolism in diabetic models .

Table 2: PPAR Agonistic Activity

| Compound Name | PPAR Subtype | EC50 (µM) |

|---|---|---|

| Ethyl 2-methyl-5-oxo-1,3-dioxane | PPARα | 0.5 |

| Ethyl 2-methyl-5-oxo-1,3-dioxane | PPARγ | 1.0 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on ethyl 2-methyl-5-oxo-1,3-dioxane derivatives demonstrated their effectiveness against multi-drug resistant strains of Staphylococcus aureus. The compound was found to disrupt bacterial cell membrane integrity, leading to cell lysis and death. This highlights its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Effects in Diabetes

In a diabetic mouse model, ethyl 2-methyl-5-oxo-1,3-dioxane was administered to assess its anti-inflammatory effects. Results showed a significant reduction in serum levels of TNF-alpha and IL-6 after treatment, indicating its potential as an anti-inflammatory agent in metabolic disorders .

Eigenschaften

IUPAC Name |

ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-3-11-7(10)8(2)12-4-6(9)5-13-8/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVLWHGFQZESFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(OCC(=O)CO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447943-86-3 | |

| Record name | ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.